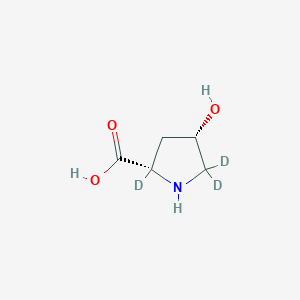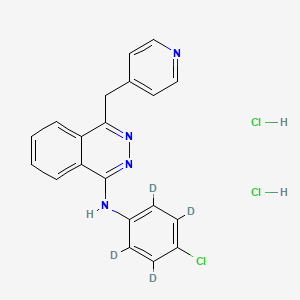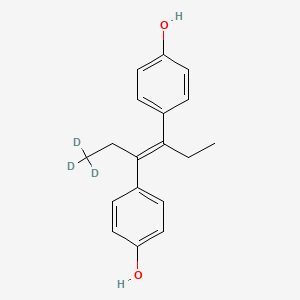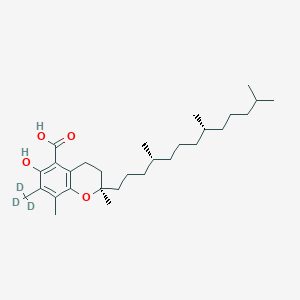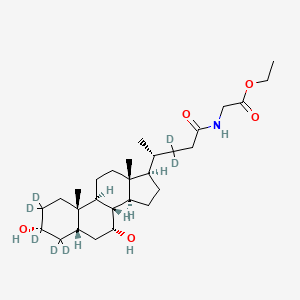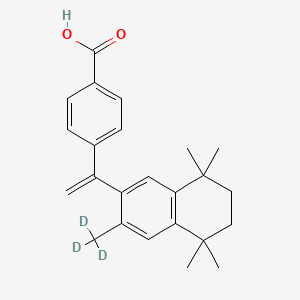
Bexarotene-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bexarotene-d3 is a deuterated form of bexarotene, a synthetic retinoid that selectively activates retinoid X receptors (RXRs). These receptors play a crucial role in regulating gene expression involved in cell differentiation, proliferation, and apoptosis. Bexarotene is primarily used in the treatment of cutaneous T-cell lymphoma (CTCL) and has shown potential in other cancer therapies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bexarotene-d3 involves the incorporation of deuterium atoms into the bexarotene molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common approach is to use deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired deuterated compound .
化学反応の分析
Types of Reactions
Bexarotene-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated metabolites, while substitution reactions can produce various derivatives with modified functional groups .
科学的研究の応用
Bexarotene-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of bexarotene.
Biology: Investigated for its effects on cellular processes such as differentiation and apoptosis.
Medicine: Explored for its potential in treating various cancers, including CTCL, lung cancer, and breast cancer.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用機序
Bexarotene-d3 exerts its effects by selectively binding to and activating retinoid X receptor subtypes (RXR α, RXR β, RXR γ). These receptors form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), vitamin D receptors, and peroxisome proliferator-activated receptors (PPARs). Upon activation, these heterodimers regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis .
類似化合物との比較
Bexarotene-d3 is unique compared to other similar compounds due to its selective activation of RXRs without significant binding to RARs. This selective activation leads to distinct biological effects, making it a promising agent in cancer therapy. Similar compounds include:
All-trans retinoic acid (ATRA): Primarily activates RARs and is used in the treatment of acute promyelocytic leukemia.
9-cis retinoic acid: Activates both RXRs and RARs and has applications in dermatology and oncology.
Fenretinide: A synthetic retinoid with activity against various cancers, but with a different mechanism of action compared to bexarotene .
This compound’s unique properties and selective activation of RXRs make it a valuable compound in scientific research and therapeutic applications.
特性
分子式 |
C24H28O2 |
|---|---|
分子量 |
351.5 g/mol |
IUPAC名 |
4-[1-[5,5,8,8-tetramethyl-3-(trideuteriomethyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid |
InChI |
InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)/i1D3 |
InChIキー |
NAVMQTYZDKMPEU-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |
正規SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


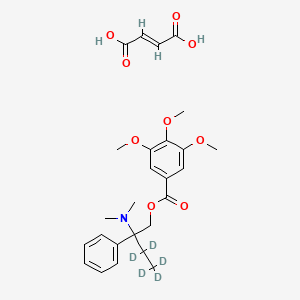
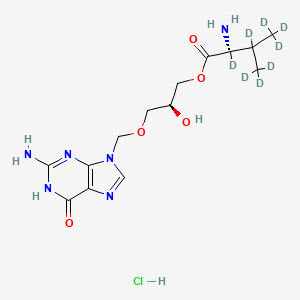

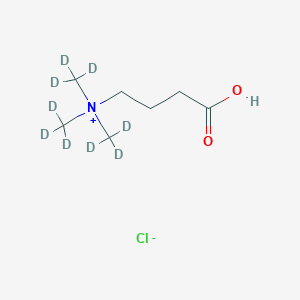

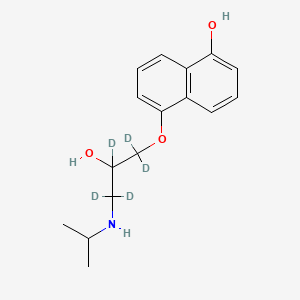
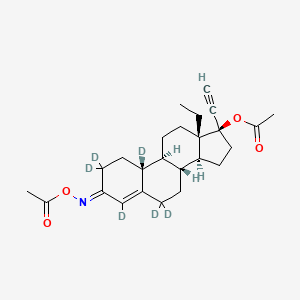
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
